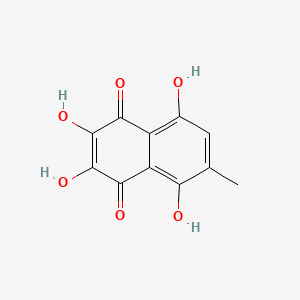

5,6,7,8-Tetrahydroxy-2-methylnaphthalene-1,4-dione

Description

2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is a polyhydroxylated naphthoquinone derivative characterized by a naphthalene backbone with two ketone groups at positions 1 and 4 (1,4-dione), hydroxyl groups at positions 2, 3, 5, and 8, and a methyl substituent at position 5.

Propriétés

IUPAC Name |

3,4,5,8-tetrahydroxy-7-methylnaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,12-14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPFXYNGRYHVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C(=O)C(=C2O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961970 | |

| Record name | 5,6,7,8-Tetrahydroxy-2-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41768-12-1 | |

| Record name | 5,6,7,8-Tetrahydroxy-2-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is typically isolated from bacterial cultures of Streptomyces species. The synthetic routes for its preparation involve the fermentation of these bacteria under controlled conditions. The compound can be extracted and purified using various chromatographic techniques

Analyse Des Réactions Chimiques

2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert methylspinazarin into its hydroquinone form.

Substitution: The hydroxyl groups in methylspinazarin can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione has several scientific research applications, including:

Antimicrobial Activity: It exhibits activity against a broad range of bacteria, including antibiotic-resistant strains.

Antiprotozoal Activity: The compound has shown effectiveness against Leishmania parasites, which cause leishmaniasis.

Cardiovascular Research: 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione decreases blood pressure in spontaneously hypertensive rats, making it a valuable tool for studying hypertension.

Mécanisme D'action

2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione exerts its effects primarily by inhibiting catechol O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, which are neurotransmitters involved in various physiological processes. By inhibiting COMT, methylspinazarin increases the levels of catecholamines, leading to various biological effects such as decreased blood pressure .

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione and related compounds identified in the literature:

Notes:

- Cyclohexadiene derivatives (e.g., 2,5-Dihydroxy-3-methoxy-6-methyl-2,5-cyclohexadiene-1,4-dione) share the 1,4-dione core but lack the aromatic naphthalene system. The presence of methoxy and methyl groups in this compound correlates with documented antimicrobial activity in Bacillus subtilis extracts .

- Ethanonaphthalene and methano-naphthalene derivatives (e.g., compounds from and ) feature bicyclic frameworks with bridge modifications.

- Hydroxylation patterns: The high density of hydroxyl groups in 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione likely enhances its antioxidant capacity via radical scavenging, a property less pronounced in analogues with fewer hydroxyls (e.g., methoxy-substituted cyclohexadiene derivatives) .

Physicochemical Properties

- Solubility: The hydroxyl-rich structure of 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione likely increases aqueous solubility relative to non-polar analogues like the methano-bridged compound (), which has a lower polarity due to hydrogenation and bridge incorporation .

- Stability: Quinone derivatives with electron-withdrawing groups (e.g., -OH, -OCH₃) are generally more stable under oxidative conditions. However, steric hindrance from the methyl group at position 6 in the target compound may influence its reactivity .

Activité Biologique

2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione, also known as methylspinazarin, is a naphthoquinone compound primarily derived from Streptomyces species. This compound has garnered attention for its diverse biological activities, including antimicrobial and antiprotozoal effects, as well as its role as an inhibitor of catechol O-methyltransferase (COMT). This article delves into the biological activity of this compound, presenting relevant data and findings from various studies.

- Molecular Formula: C₁₁H₈O₆

- Molecular Weight: 236.18 g/mol

- CAS Number: 41768-12-1

Methylspinazarin acts primarily by inhibiting COMT, an enzyme crucial for the metabolism of catecholamines such as dopamine and norepinephrine. By blocking this enzyme, methylspinazarin can elevate catecholamine levels in the body, which may lead to various physiological effects including:

- Decreased Blood Pressure: Research indicates that methylspinazarin can lower blood pressure in spontaneously hypertensive rats, suggesting potential applications in cardiovascular research.

Antimicrobial Activity

Methylspinazarin exhibits significant antimicrobial properties against a range of bacterial strains. The following table summarizes some key findings regarding its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus (MSSA) | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 12 |

This compound has shown effectiveness against antibiotic-resistant strains, highlighting its potential as a therapeutic agent in combating resistant infections .

Antiprotozoal Activity

In addition to its antibacterial properties, methylspinazarin has demonstrated antiprotozoal activity against Leishmania parasites. The effectiveness of this compound against leishmaniasis underscores its potential in developing new treatments for neglected tropical diseases.

Case Studies and Research Findings

-

Cardiovascular Research:

- A study conducted on spontaneously hypertensive rats indicated that administration of methylspinazarin resulted in significant reductions in blood pressure. This effect was attributed to the compound's ability to inhibit COMT and subsequently increase catecholamine levels.

-

Antimicrobial Studies:

- A comprehensive analysis involving various bacterial strains showed that methylspinazarin effectively inhibited growth across multiple species, including both Gram-positive and Gram-negative bacteria. The compound's selective action against resistant strains makes it a promising candidate for further development .

-

Antiprotozoal Efficacy:

- Research highlighted the compound's effectiveness against Leishmania species, providing a basis for exploring its use in treating leishmaniasis. The specific mechanisms by which methylspinazarin exerts this effect remain an area for further investigation.

Comparison with Similar Compounds

Methylspinazarin shares structural similarities with other naphthoquinones but is distinguished by its selective inhibition of COMT. The following table compares it with similar compounds:

| Compound Name | Key Features |

|---|---|

| Dihydromethylspinazarin | Another COMT inhibitor from Streptomyces |

| Juglone | Exhibits strong antimicrobial properties |

| Lawsone | Known for its use in henna; similar reactivity |

The unique arrangement of hydroxyl groups and the methyl substitution on the naphthalene ring contribute to the distinct biological activities observed with methylspinazarin compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.